2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
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Overview
Description
2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chemical compound known for its potent inhibitory effects on proton pumps. This compound is commonly used in the treatment of various gastrointestinal disorders, including dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a series of reactions to introduce a methyl group at the 2-position.
Coupling with Benzimidazole: The sulfoxide derivative is then coupled with benzimidazole under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used as a proton pump inhibitor for treating gastrointestinal disorders.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The compound binds covalently to the enzyme, forming a stable complex that leads to prolonged inhibition of acid secretion .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Uniqueness
Compared to other proton pump inhibitors, 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has a longer plasma half-life and a metabolism that is less influenced by genetic polymorphisms of the CYP2C19 enzyme. This results in more consistent therapeutic effects across different patient populations .
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-8-15-13(10)9-19(18)14-16-11-6-2-3-7-12(11)17-14/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
MSVPDUIRKKWSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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